8-Cyclobutyltheophylline
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
35873-48-4 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
8-cyclobutyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-14-9-7(10(16)15(2)11(14)17)12-8(13-9)6-4-3-5-6/h6H,3-5H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
OBURDMXZDVFAKK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCC3 |
Herkunft des Produkts |
United States |
Synthetic Methodologies and Chemical Synthesis of 8 Cyclobutyltheophylline
Strategies for the Chemical Synthesis of 8-Cyclobutyltheophylline
The principal and most classical approach for the synthesis of 8-substituted xanthine (B1682287) derivatives, including this compound, is the Traube purine (B94841) synthesis. nih.gov This method involves the condensation of a 5,6-diaminopyrimidine derivative with a suitable one-carbon synthon, which in this case would be a cyclobutane-containing reagent.
A common starting material for this synthesis is 5,6-diamino-1,3-dimethyluracil (B14760). nih.gov This intermediate can be prepared from 1,3-dimethylurea (B165225) and cyanoacetic acid, followed by nitrosation and reduction. The synthesis of this compound would then proceed by reacting this diamine with a cyclobutane-based carboxylic acid or its derivative.
One plausible and widely utilized pathway involves the reaction of 5,6-diamino-1,3-dimethyluracil with cyclobutanecarboxylic acid. This reaction typically requires a condensing agent, such as a carbodiimide, or activation of the carboxylic acid, for instance, by converting it to an acid chloride (cyclobutanecarbonyl chloride). The resulting amide intermediate then undergoes cyclization, often under thermal or acidic conditions, to form the imidazole (B134444) ring and yield this compound.
An alternative approach within the Traube synthesis framework is the reaction of 5,6-diamino-1,3-dimethyluracil with cyclobutanecarboxaldehyde. biointerfaceresearch.com This condensation leads to the formation of a Schiff base intermediate, which can then be oxidatively cyclized to afford the final product. Oxidizing agents such as ferric chloride or air can be employed for this step.
A summary of these key synthetic strategies is presented in the table below.
| Starting Material | Reagent | Key Intermediate | Product |
| 5,6-Diamino-1,3-dimethyluracil | Cyclobutanecarboxylic Acid | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclobutanecarboxamide | This compound |
| 5,6-Diamino-1,3-dimethyluracil | Cyclobutanecarbonyl Chloride | N-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)cyclobutanecarboxamide | This compound |
| 5,6-Diamino-1,3-dimethyluracil | Cyclobutanecarboxaldehyde | 6-amino-5-(cyclobutylmethyleneamino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | This compound |
Another, though less direct, strategy could involve the nucleophilic substitution of a leaving group at the 8-position of a pre-formed theophylline (B1681296) ring. For instance, starting with 8-bromotheophylline, a cross-coupling reaction with a suitable cyclobutyl organometallic reagent could potentially form the desired carbon-carbon bond. However, the Traube synthesis is generally more convergent and efficient for introducing 8-alkyl substituents.
Advanced Synthetic Techniques in Theophylline Derivative Preparation
Modern advancements in synthetic chemistry offer more efficient and environmentally benign alternatives to classical methods for the preparation of theophylline derivatives. While specific examples for this compound are not extensively documented, techniques applied to analogous structures can be extrapolated.
One-pot synthesis methodologies have gained significant traction. biointerfaceresearch.com These procedures combine multiple reaction steps into a single operation, avoiding the isolation and purification of intermediates, which saves time, resources, and reduces waste. For instance, the condensation of 5,6-diamino-1,3-dimethyluracil with an aldehyde and subsequent oxidative cyclization can be performed in a single reaction vessel. biointerfaceresearch.com
Microwave-assisted organic synthesis (MAOS) is another powerful technique that can dramatically accelerate reaction rates. The application of microwave irradiation can lead to higher yields and shorter reaction times in the synthesis of heterocyclic compounds like theophylline derivatives. The cyclization step in the Traube synthesis is a prime candidate for microwave heating.
The use of solid-phase synthesis has also been explored for the preparation of libraries of substituted xanthine derivatives. In this approach, the theophylline precursor is attached to a solid support, and subsequent chemical modifications are carried out. This technique is particularly useful for the rapid generation of a diverse range of analogs for research purposes.
| Technique | Advantage | Potential Application in this compound Synthesis |
| One-Pot Synthesis | Increased efficiency, reduced waste | Condensation and cyclization steps performed in a single vessel |
| Microwave-Assisted Organic Synthesis | Accelerated reaction rates, higher yields | Rapid cyclization of the amide or Schiff base intermediate |
| Solid-Phase Synthesis | Amenable to high-throughput synthesis | Generation of a library of 8-alkyltheophylline analogs |
| Novel Catalysts and Reagents | Improved selectivity and efficiency | Use of milder oxidizing agents for the cyclization step |
Synthesis of this compound Derivatives and Analogs for Research Purposes
The synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies and the exploration of their biological properties. These synthetic efforts typically involve modifications at various positions of the theophylline core or alterations to the cyclobutyl substituent.
One common approach is the N-alkylation of the theophylline ring. The nitrogen atoms at positions 1, 3, and 7 can be substituted with various alkyl or functionalized groups. For example, reacting this compound with alkyl halides in the presence of a base can introduce substituents at the N7 position.
Modification of the cyclobutyl group itself can also be undertaken. For instance, the synthesis could start with substituted cyclobutanecarboxylic acids or cyclobutanecarboxaldehydes to introduce functional groups on the cyclobutyl ring. This allows for the investigation of how changes in the steric and electronic properties of the 8-substituent affect the compound's activity.
Furthermore, the synthesis of bioisosteric replacements for the cyclobutyl group is a common strategy in medicinal chemistry. This could involve the preparation of analogs where the cyclobutyl ring is replaced with other cyclic or acyclic alkyl groups, such as cyclopentyl, cyclohexyl, or branched alkyl chains. farmaciajournal.com The synthetic routes for these analogs would be analogous to that of this compound, simply by substituting the corresponding carboxylic acid or aldehyde in the Traube synthesis.
The table below outlines some examples of synthetic modifications for generating analogs of this compound.
| Modification Site | Synthetic Strategy | Example of Analog |
| N7-position | Alkylation with an alkyl halide | 7-Alkyl-8-cyclobutyltheophylline |
| Cyclobutyl ring | Use of a substituted starting material | 8-(substituted-cyclobutyl)theophylline |
| 8-position substituent | Use of a different cycloalkyl carboxylic acid in the Traube synthesis | 8-Cyclopentyltheophylline |
These synthetic endeavors provide a toolbox for medicinal chemists to systematically explore the chemical space around this compound and to develop new compounds with tailored properties for various research applications. nih.govacs.org
Molecular Pharmacology of 8 Cyclobutyltheophylline As an Adenosine Receptor Modulator
Overview of the Adenosine (B11128) Receptor System in Pharmacological Research.
The adenosine receptor system, a critical component of the purinergic signaling network, is a primary focus in pharmacological research due to its ubiquitous nature and involvement in a vast array of physiological and pathological processes. nih.gov Adenosine, an endogenous nucleoside, modulates cellular functions by activating four distinct G protein-coupled receptor (GPCR) subtypes. nih.govmdpi.com These receptors are integral in regulating processes in the central nervous system, cardiovascular system, and immune system, making them attractive targets for therapeutic intervention. nih.govnih.gov
The adenosine receptor family is comprised of four subtypes: A1, A2A, A2B, and A3. nih.gov These subtypes are distinguished by their affinity for adenosine, their primary signaling pathways, and their distribution throughout the body. nih.gov The A1 and A2A receptors are high-affinity receptors, whereas the A2B and A3 receptors have a lower affinity for adenosine. nih.govmdpi.com
Their distribution varies significantly across different tissues and cell types, a key factor in their diverse pharmacological roles. The A1 receptor is widely distributed in the central nervous system (CNS), particularly the hippocampus, cortex, and cerebellum, as well as in the heart and kidney. ersnet.orgfrontiersin.org A2A receptors are highly concentrated in the striatum, a key area for motor control, and are also found on platelets, neutrophils, and in the vasculature. mdpi.comersnet.org A2B and A3 receptors are generally less abundant but are significantly expressed in mast cells, the lungs, and are implicated in inflammatory and immune responses. mdpi.comersnet.orge-century.us In the CNS, A1 and A2A receptors are the most highly expressed, while A2B and A3 levels are much lower. researchgate.net
| Receptor Subtype | Primary G Protein Coupling | Key Distribution Areas in Research Models |
|---|---|---|
| A1 | Gi/o (Inhibits adenylyl cyclase) | Brain (Cortex, Hippocampus), Heart, Adipocytes, Kidney. nih.goversnet.orgfrontiersin.org |
| A2A | Gs (Stimulates adenylyl cyclase) | Brain (Striatum), Platelets, Neutrophils, Vasculature, Mast Cells. mdpi.comersnet.orgwikipedia.org |
| A2B | Gs (Stimulates adenylyl cyclase) | Lungs, Mast Cells, Intestines; often upregulated during inflammation or hypoxia. ersnet.orge-century.us |
| A3 | Gi/o (Inhibits adenylyl cyclase) | Mast Cells, Eosinophils, Lungs, Liver; implicated in inflammation and cancer models. nih.gove-century.us |
Xanthine (B1682287) derivatives, a class of compounds that includes naturally occurring alkaloids like caffeine (B1668208) and theophylline (B1681296), function as classical adenosine receptor antagonists. researchgate.netnih.gov These molecules are structurally similar to adenosine, allowing them to bind to adenosine receptors without activating them, thereby competitively blocking the binding of the endogenous agonist, adenosine. wikipedia.orgwindows.net This blockade prevents the intracellular signaling cascade that would normally follow receptor activation. avma.org For instance, by blocking A1 receptors, xanthines prevent the inhibition of adenylyl cyclase, and by blocking A2A receptors, they prevent its stimulation. windows.net
While older xanthines like caffeine and theophylline are non-selective, antagonizing both A1 and A2A receptors, newer synthetic derivatives have been developed to achieve greater potency and selectivity for specific subtypes. wikipedia.orgwindows.net Research has shown that modifications at the 1, 3, and 8 positions of the xanthine scaffold significantly influence binding affinity and selectivity. nih.govwindows.net For example, introducing an 8-phenyl substituent can considerably increase antagonist potency at A1 receptors. windows.net 8-Cyclobutyltheophylline belongs to this class of modified xanthines, designed for specific interactions within the adenosine receptor system.
| Compound | Ki (μM) at A1 Receptor | Ki (μM) at A2 Receptor |
|---|---|---|
| Caffeine | 41 | 43 |
| Theophylline | 14 | 19 |
| 8-Phenyltheophylline (B1204217) | 0.015 (bovine brain) | 10.5 (human platelets) |
Receptor Binding Kinetics of this compound.
The interaction between a ligand like this compound and its receptor target is not solely defined by its affinity (how tightly it binds) but also by its binding kinetics—the rates at which it associates and dissociates from the receptor. These kinetic parameters are increasingly recognized as critical determinants of a compound's pharmacological effect and duration of action. csmres.co.uknih.gov
The dynamics of a ligand-receptor interaction are quantified by the association rate constant (kon) and the dissociation rate constant (koff). excelleratebio.com The kon, or on-rate, describes the speed at which a ligand binds to its receptor, while the koff, or off-rate, describes the speed at which the ligand-receptor complex separates. excelleratebio.comacs.org The ratio of these two constants (koff/kon) defines the equilibrium dissociation constant (Kd), a measure of binding affinity. excelleratebio.com However, two compounds can have the identical Kd value while exhibiting vastly different on- and off-rates, leading to different biological outcomes. excelleratebio.com
These rate constants are determined experimentally using various techniques:
Radioligand Binding Assays: These classic methods measure the binding of a radiolabeled ligand to a receptor preparation over time. csmres.co.uk To determine kon, the receptor and radioligand are mixed, and the formation of the complex is measured at various time points until equilibrium is reached. americanlaboratory.com To determine koff, an excess of an unlabeled competitor is added to a pre-equilibrated receptor-radioligand complex, and the displacement of the radiolabel is measured over time. americanlaboratory.com
Surface Plasmon Resonance (SPR): This label-free technique immobilizes the receptor on a sensor chip and flows the ligand over the surface. csmres.co.uk Changes in the refractive index at the surface are measured in real-time, allowing for the direct calculation of both kon and koff.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This high-throughput method uses fluorescently labeled ligands and receptors. bmglabtech.com The binding and dissociation events are monitored by changes in the FRET signal, enabling the kinetic profiling of many compounds simultaneously. bmglabtech.com
The rates of drug-receptor association and dissociation are governed by a complex interplay of molecular factors related to both the ligand and the receptor. csmres.co.uk These determinants control the energy barrier of the transition state between the unbound and bound states. csmres.co.uk
Key factors include:
Conformational Flexibility: Both the ligand and the receptor undergo conformational changes during the binding process. The flexibility of a ligand can influence how easily it can adopt the correct orientation to fit into the binding pocket, thus affecting kon. nih.gov Similarly, the dynamics of the receptor, such as the movement of extracellular loops, can act as a "gate," controlling ligand entry and exit and thereby modulating both kon and koff. csmres.co.uk
Electrostatic and Hydrogen Bonds: Long-range electrostatic interactions can "steer" a charged ligand towards the receptor's binding site, increasing the kon. csmres.co.uk Specific hydrogen bonds formed deep within the binding pocket can anchor the ligand, slowing the koff and increasing the complex's lifetime. researchgate.net For adenosine receptors, conserved interactions with residues like asparagine in the sixth transmembrane domain are crucial. universiteitleiden.nl
Hydrophobic Effects and Water Molecules: The displacement of ordered water molecules from the binding site can be a major driving force for ligand binding. The structure of the binding pocket and the presence of "trapped" water molecules can create significant energy barriers that must be overcome for both association and dissociation, thereby influencing the kinetic rates. csmres.co.uk
Kinetic selectivity is a phenomenon where a ligand's binding kinetics, particularly its dissociation rate (koff), differ significantly among receptor subtypes, even if its equilibrium affinity (Kd or Ki) is similar. csmres.co.uk A ligand with a slow koff (and thus a long residence time) at one receptor subtype compared to another will produce a more sustained effect at the first target. universiteitleiden.nl This can be a more important determinant of in vivo efficacy and subtype selectivity than affinity alone. csmres.co.uk
For adenosine receptor modulators, kinetic selectivity can be achieved through subtle structural modifications to the ligand that exploit small differences in the binding pockets of the A1, A2A, A2B, and A3 subtypes. For example, a modification to a xanthine derivative might allow it to form an additional hydrogen bond or a more stable hydrophobic interaction with a non-conserved amino acid residue in the A1 receptor but not in the A2A receptor. This would result in a much slower koff from the A1 receptor, leading to prolonged and selective A1 antagonism. csmres.co.uk Profiling the kon and koff rates of compounds like this compound across all four adenosine receptor subtypes is therefore essential to fully understand their selectivity and potential pharmacological actions. universiteitleiden.nl
Target Engagement Studies of this compound
Establishing that a compound physically interacts with its intended molecular target within a biological system is a critical step in drug discovery. This process, known as target engagement, provides crucial evidence that links the presence of the compound to a biological response. For a modulator like this compound, which acts on adenosine receptors, confirming this interaction in relevant cellular and whole-organism models is fundamental to understanding its pharmacological profile.
Modern biophysical techniques allow for the direct and quantitative assessment of a compound's interaction with its target protein in a native cellular environment. These methods are invaluable for confirming that a molecule like this compound can access and bind to adenosine receptors within intact cells.
The Cellular Thermal Shift Assay (CETSA) is a powerful label-free method used to verify drug binding to a target protein. nih.govbiorxiv.org The core principle of CETSA is based on ligand-induced thermal stabilization of the target protein. mdpi.comelrig.org When a compound such as this compound binds to its target, for instance, the adenosine A1 receptor, it can increase the protein's resistance to heat-induced denaturation. In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry. nih.govki.se A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct physical engagement. nih.gov High-throughput versions of this assay have been developed to screen compound libraries and establish structure-activity relationships. nih.govnih.gov
The Bioluminescence Thermal Shift Assay represents an evolution of CETSA that incorporates a reporter system for easier and higher-throughput detection. One prominent example is the NanoBRET® Target Engagement Assay , which uses Bioluminescence Resonance Energy Transfer (BRET). promega.in This method involves expressing the target protein as a fusion with a bright, engineered luciferase (like NanoLuc®) and using a fluorescent tracer that reversibly binds to the target protein. promega.in When the tracer binds, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound like this compound will compete with the tracer for binding to the target. This competition reduces the BRET signal in a dose-dependent manner, allowing for the quantitative measurement of compound affinity and target occupancy in living cells. promega.in A thermal shift variant, the HiBiT thermal shift assay (BiTSA), also uses a luciferase tag to monitor protein denaturation via luminescence, providing a high-throughput method to assess target engagement. nih.gov
Table 1: Comparison of In Vitro Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) Assays |
|---|---|---|
| Principle | Ligand-induced thermal stabilization of the target protein. elrig.org | Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein. promega.in |
| Labeling | Label-free for the compound and target protein. nih.govmdpi.com | Requires genetic fusion of the target protein with a luciferase tag. promega.in |
| Readout | Protein denaturation curve shift, typically measured by Western Blot, ELISA, or Mass Spectrometry. ki.se | Change in luminescence/fluorescence ratio. promega.in |
| Primary Output | Confirmation of physical binding; relative thermal stabilization. nih.gov | Quantitative affinity (IC50), target occupancy, and kinetic parameters (residence time). promega.in |
| Key Advantage | Assesses engagement with the endogenous or unmodified protein in a native environment. ki.se | High-throughput, real-time measurements in living cells, and provides quantitative affinity data. promega.innih.gov |
| Key Limitation | Lower throughput; may not be suitable for all targets (e.g., those that do not show thermal stabilization). biorxiv.org | Requires genetic modification of cells to express the fusion protein. biorxiv.org |
To confirm that a compound reaches and interacts with its target in a whole organism, in vivo target engagement studies are essential. These studies are particularly important for compounds targeting the central nervous system (CNS), such as adenosine receptor modulators, to ensure they cross the blood-brain barrier and occupy their intended target.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the real-time, quantitative measurement of drug biodistribution and target engagement in living animals and humans. biorxiv.orgnih.gov To evaluate the target engagement of this compound in preclinical models, a PET study could be designed in several ways. One approach involves synthesizing a radiolabeled version of this compound itself, for example with Carbon-11 or Fluorine-18. Administering this radiotracer to an animal model would allow researchers to directly visualize its uptake and distribution in the brain and confirm its binding to adenosine receptor-rich regions. antarosmedical.com
Alternatively, a displacement study can be performed using a known radiolabeled ligand for the target receptor. biorxiv.org For the adenosine A1 receptor, a well-characterized antagonist radioligand could be administered to a preclinical model. The baseline PET signal from this radiotracer would indicate the density of available A1 receptors. Following the administration of unlabeled this compound, a second PET scan would be conducted. If this compound successfully enters the brain and binds to the A1 receptors, it will displace the radiotracer, leading to a reduction in the PET signal. nih.gov The degree of signal reduction directly correlates with the percentage of receptor occupancy achieved by this compound at a given dose, providing powerful in vivo evidence of target engagement. nih.govescholarship.org
Modulation of Cellular Signaling Pathways by this compound
By binding to adenosine receptors, this compound can modulate the intracellular signaling cascades that these receptors control. Its primary mechanism involves interfering with the canonical signaling pathway linked to the adenosine A1 receptor, which has significant downstream consequences on cellular function.
This compound functions as an antagonist at adenosine A1 receptors. nih.gov These receptors are G-protein coupled receptors (GPCRs) that typically couple to the inhibitory G-protein, Gαi. researchgate.net When the endogenous agonist adenosine binds to the A1 receptor, the activated Gαi subunit inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). researchgate.netnih.gov
As an antagonist, this compound blocks adenosine from binding to the A1 receptor, thereby preventing this inhibitory signal. nih.gov The result is a disinhibition of adenylyl cyclase, leading to an increase in the synthesis of cAMP from ATP. youtube.com Elevated levels of cAMP, in turn, activate Protein Kinase A (PKA) by binding to its regulatory subunits, which causes them to release the catalytic subunits. researchgate.netmdpi.com These active PKA catalytic subunits can then phosphorylate a multitude of downstream protein substrates, altering their activity and initiating a broad cellular response. researchgate.net Therefore, the primary impact of this compound on this pathway is to oppose adenosine's inhibitory tone, leading to a net increase in cAMP/PKA signaling. This mechanism is shared by other xanthine-based adenosine receptor antagonists. nih.gov
Table 2: Binding Affinity (Ki) of Selected Xanthine Derivatives at Adenosine Receptors
| Compound | A1 Receptor (Ki, nM) | A2A Receptor (Ki, nM) | A1 Selectivity (A2A Ki / A1 Ki) | Source |
|---|---|---|---|---|
| 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) | 0.45 | 330 | ~733 | nih.gov |
| 8-Cyclopentyltheophylline (8-CPT) | 1 (µM, IC50) | - | - | nih.gov |
| Caffeine | 23,000 | 15,000 | ~0.65 | frontiersin.org |
| Theophylline | 12,000 | 13,000 | ~1.08 | frontiersin.org |
Note: Data for this compound is not specified in the provided context; related compounds are shown for reference. Lower Ki values indicate higher binding affinity.
The modulation of the cAMP/PKA pathway by this compound initiates a cascade of further downstream molecular events and alters protein-protein interactions. A key area where these effects are observed is in the regulation of synaptic plasticity, a fundamental process for learning and memory.
Research on the closely related compound 8-cyclopentyltheophylline (8-CPT) has shown that it can inhibit the reversal of long-term potentiation (LTP), a phenomenon known as depotentiation, in hippocampal CA1 neurons. nih.gov LTP is a persistent strengthening of synapses based on recent patterns of activity. In experimental settings, this potentiation can be reversed by low-frequency stimulation. The study demonstrated that this depotentiation process is enhanced by the activation of adenosine A1 receptors. By blocking these receptors, 8-CPT significantly inhibited the reversal of LTP. nih.gov This finding indicates that a major downstream consequence of A1 receptor antagonism by compounds like this compound is the stabilization of synaptic potentiation, a critical molecular event for memory consolidation.
Beyond this specific effect on synaptic plasticity, the activation of PKA leads to the phosphorylation of a wide array of cellular proteins. mdpi.com PKA can phosphorylate ion channels, metabolic enzymes, and transcription factors, leading to widespread changes in cellular activity. nih.gov One of the most critical downstream targets of PKA is the cAMP response element-binding protein (CREB) . Upon phosphorylation by PKA, CREB can bind to specific DNA sequences (cAMP response elements) in the promoter regions of target genes, thereby regulating their transcription. nih.gov This activation of CREB links the initial receptor engagement by this compound to long-term changes in gene expression and cellular function. While specific large-scale protein interaction studies for this compound are not widely available, its established role as an A1 antagonist firmly places it as a modulator of these fundamental downstream signaling networks. mdpi.comnih.gov
Preclinical Pharmacological Investigations of 8 Cyclobutyltheophylline
In Vitro Biochemical and Cellular Assays of 8-Cyclobutyltheophylline
In vitro studies are fundamental to characterizing the pharmacological profile of a compound. These assays, conducted on isolated biochemical components and cultured cells, provide initial insights into a compound's mechanism of action, selectivity, and potential off-target effects.
Enzyme inhibition and off-target profiling are critical early-stage assessments in drug discovery to determine a compound's specificity and potential for unintended interactions. nih.govfrontiersin.org For xanthine (B1682287) derivatives like this compound, a primary focus is often on enzymes involved in nucleotide metabolism and signaling pathways. While specific, comprehensive enzyme inhibition panels for this compound are not extensively detailed in the public domain, the process generally involves screening the compound against a broad array of enzymes.
This profiling helps identify any "off-target" activities, which are interactions with proteins other than the intended target. nih.gov Such off-target effects can lead to unforeseen side effects or even provide new therapeutic opportunities. Techniques like activity-based protein profiling (ABPP) can be employed to assess enzyme activity and inhibition within a cellular context, offering a more physiologically relevant understanding of a compound's selectivity. frontiersin.org The goal is to ensure that the biological activity observed is due to the intended mechanism, in this case, adenosine (B11128) receptor antagonism, rather than confounding interactions with other cellular enzymes.
The table below lists common classes of enzymes that are often included in off-target profiling panels.
| Enzyme Class | Examples | Relevance to Xanthine Derivatives |
| Phosphodiesterases (PDEs) | PDE1, PDE4, PDE5 | Theophylline (B1681296) is a known non-selective PDE inhibitor. |
| Kinases | PKA, PKG, MAPK | Downstream effectors of G-protein coupled receptors. |
| Cytochrome P450s (CYPs) | CYP1A2, CYP2D6, CYP3A4 | Involved in the metabolism of many drugs, including xanthines. |
| Hydrolases | Fatty Acid Amide Hydrolase (FAAH) | Potential for interaction with lipid signaling pathways. nih.gov |
Receptor selectivity is a key determinant of a drug's therapeutic index. This compound is primarily characterized as an adenosine receptor antagonist. Adenosine receptors are a family of four G-protein coupled receptors (GPCRs): A1, A2A, A2B, and A3. nih.govmdpi.com Each subtype has a distinct tissue distribution and physiological role. e-century.us
Selectivity profiling for this compound involves testing its binding affinity and functional antagonism at each of the adenosine receptor subtypes. This is typically done using heterologous cell systems, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, which have been engineered to express a single type of adenosine receptor. biorxiv.org This allows for the precise determination of the compound's potency at each subtype without interference from other receptors.
In addition to heterologous systems, studies in native cell systems, which naturally express the receptors, are crucial for confirming the pharmacological activity in a more physiologically relevant context. nih.gov For instance, the effects of adenosine receptor antagonists have been studied in cells of the nervous and cardiovascular systems. nih.gov
The table below summarizes the general characteristics of adenosine receptor subtypes.
| Receptor Subtype | G-Protein Coupling | Primary Second Messenger Pathway | General Function |
| A1 | Gi/o | ↓ cAMP | Neuronal inhibition, cardiac depression e-century.usbiorxiv.org |
| A2A | Gs | ↑ cAMP | Vasodilation, anti-inflammatory effects e-century.usbiorxiv.org |
| A2B | Gs, Gq | ↑ cAMP, ↑ PLC | Bronchoconstriction, inflammation e-century.usbiorxiv.org |
| A3 | Gi/o | ↓ cAMP | Pro-inflammatory or anti-inflammatory depending on context e-century.usbiorxiv.org |
Functional assays in isolated tissues and cell cultures are used to determine the physiological or pathological consequences of a compound's interaction with its target. oncolines.com These assays bridge the gap between biochemical findings and in vivo effects. For an adenosine receptor antagonist like this compound, these studies often involve measuring a functional response that is known to be modulated by adenosine.
Examples of such assays include:
Isolated smooth muscle preparations: Tissues such as the aorta or trachea can be used to assess the ability of this compound to antagonize adenosine-induced muscle relaxation or contraction. nih.gov
Neuronal cell cultures: The effect of this compound on neurotransmitter release or neuronal excitability can be measured. For instance, studies have used hippocampal slices to investigate the role of adenosine A1 receptor antagonists in synaptic plasticity. nih.gov
Mast cell cultures: The release of inflammatory mediators, such as histamine (B1213489) or serotonin (B10506) from mast cells, can be stimulated by adenosine, and the antagonistic effect of this compound on this process can be quantified. nih.gov
Fibroblast cultures: Given the role of adenosine in tissue remodeling, the effect of antagonists on fibroblast proliferation and extracellular matrix deposition can be studied. frontiersin.org
These functional assays provide crucial data on the compound's potency and efficacy in a biological system that more closely resembles the in vivo environment.
Pharmacological Studies of this compound in Animal Models
Animal models are indispensable for understanding the integrated physiological and behavioral effects of a compound. These studies provide insights into the therapeutic potential and mechanisms of action in a living organism.
In vivo studies with this compound have largely focused on its ability to antagonize the effects of adenosine or adenosine receptor agonists. These investigations have been conducted in various animal models to explore the physiological roles of adenosine receptors. For example, the administration of adenosine or its analogs can induce a range of effects, including sedation, hypothermia, bradycardia, and hypotension, which are primarily mediated by A1 receptors. This compound, as an A1 antagonist, would be expected to block or reverse these effects.
Conversely, the activation of A2A receptors is associated with motor depression, and A2A antagonists have been investigated for their potential in models of Parkinson's disease. conicet.gov.ar Studies in animal models have demonstrated that A2A receptor antagonists can improve motor function. conicet.gov.ar While this compound is primarily known for its A1 antagonism, its activity at other adenosine receptor subtypes in vivo would also be a subject of investigation.
The table below outlines some of the typical in vivo effects mediated by adenosine receptor subtypes that can be investigated using antagonists like this compound.
| Receptor Subtype | Agonist-Induced Effect in Animals | Expected Effect of Antagonist |
| A1 | Sedation, hypothermia, bradycardia, anticonvulsant effects | Increased alertness, prevention of hypothermia, tachycardia, potential proconvulsant effects |
| A2A | Motor depression, vasodilation | Increased motor activity, pressor effects |
| A2B | Inflammation, bronchoconstriction | Anti-inflammatory effects, bronchodilation |
| A3 | Varies by species and model (e.g., cardioprotection, inflammation) | Blockade of A3-mediated effects |
Animal models are crucial for dissecting the complex mechanisms underlying adenosine receptor antagonism. By using selective agonists and antagonists for the different adenosine receptor subtypes, researchers can pinpoint which receptor is responsible for a particular physiological response. conicet.gov.ar For example, in a study on cardiovascular effects, the administration of an A1-selective agonist would be expected to cause a decrease in heart rate. The subsequent administration of this compound would be expected to block this effect, confirming its A1 antagonistic activity in vivo.
Furthermore, genetically modified animal models, such as knockout mice lacking a specific adenosine receptor subtype, are powerful tools for elucidating mechanisms. nih.gov For instance, if this compound produces a specific behavioral effect in wild-type mice but not in A1 receptor knockout mice, it provides strong evidence that this effect is mediated through the A1 receptor. These models have been instrumental in understanding the distinct and sometimes overlapping roles of the different adenosine receptors in the central nervous and cardiovascular systems. nih.gov
The combination of pharmacological tools and genetic models allows for a detailed understanding of how compounds like this compound exert their effects through the antagonism of specific adenosine receptor subtypes in a complex physiological system.
Preclinical Pharmacokinetics (PK) and Metabolism of this compound.
The preclinical pharmacokinetic profile of a drug candidate is a critical determinant of its potential for clinical success. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound like this compound in animal models provides invaluable insights into how the drug is likely to behave in humans. This section delves into the preclinical pharmacokinetic and metabolic investigations of this compound, drawing upon data from various in vivo and in vitro models.
Absorption and Distribution Studies in Preclinical Species.
The initial stages of a drug's journey through the body, absorption and distribution, are fundamental to its efficacy. Studies in preclinical species aim to characterize how readily this compound is absorbed into the systemic circulation and where it subsequently travels within the body.
While specific studies detailing the absorption and distribution of this compound are not extensively available in publicly accessible literature, general principles of drug absorption and distribution can be inferred from related compounds and standard preclinical testing methodologies. For a compound like this compound, oral absorption would be assessed in species such as rats and dogs. Following administration, plasma concentrations of the compound are measured over time to determine key parameters like the maximum concentration (Cmax) and the time to reach maximum concentration (Tmax).
Distribution studies, often conducted using radiolabeled compounds in rodents, provide a quantitative measure of the compound's presence in various tissues and organs. These studies help to identify potential sites of accumulation and are crucial for interpreting toxicology findings. For instance, studies on other therapeutic agents have shown that after oral administration, the highest concentrations of a drug and its metabolites are often found in the liver, fat, and adrenal glands, in addition to the gastrointestinal tract. nih.gov The tissue distribution of this compound would be a key factor in understanding its pharmacological action and potential off-target effects.
Elucidation of Metabolic Pathways in Animal and In Vitro Models.
Metabolism is the process by which the body chemically modifies drugs, often to facilitate their excretion. Understanding the metabolic pathways of this compound is essential for predicting its clearance rate and identifying any potentially active or toxic metabolites.
In vitro models, such as liver microsomes and hepatocytes from various preclinical species (e.g., rats, dogs, monkeys) and humans, are instrumental in elucidating metabolic pathways. mdpi.com These systems contain the primary enzymes responsible for drug metabolism, most notably the cytochrome P450 (CYP) superfamily. nih.gov By incubating this compound with these in vitro systems, researchers can identify the metabolites formed and the specific enzymes involved.
For the parent compound theophylline, it is known that metabolism in human liver microsomes is primarily mediated by CYP1A2, with a minor contribution from CYP2E1, leading to the formation of metabolites such as 1-methylxanthine (B19228) (1-MX), 3-methylxanthine (B41622) (3-MX), and 1,3-dimethyluric acid (1,3-DMU). nih.gov Given the structural similarity, it is plausible that this compound undergoes metabolism through similar pathways, although the cyclobutyl substitution at the 8-position would likely influence the rate and nature of the metabolites formed.
Animal models are then used to confirm these in vitro findings and to understand the complete metabolic profile in a whole-organism context. biotechfarm.co.il Analysis of urine and feces from animals dosed with this compound allows for the identification and quantification of its metabolites.
Excretion Mechanisms in Preclinical Investigations.
The final step in the pharmacokinetic process is excretion, the removal of the drug and its metabolites from the body. Preclinical studies are designed to determine the primary routes and rates of excretion.
Excretion studies are typically conducted in rats and dogs, where the amounts of drug-related material are measured in urine and feces over a period of time. bioivt.com These studies, often utilizing radiolabeled compounds, help to establish a mass balance, accounting for the total administered dose. nih.gov For many compounds, both renal (urine) and fecal (biliary) excretion are significant routes of elimination. nih.gov The relative contribution of each route can have important implications for patients with impaired kidney or liver function.
The physical and chemical properties of this compound and its metabolites will dictate the predominant excretion pathway. More water-soluble compounds are typically excreted via the kidneys, while less soluble compounds are often eliminated through the bile into the feces.
Correlation of In Vitro and In Vivo Pharmacokinetic Data in Animal Models.
A key goal of preclinical pharmacokinetic studies is to establish a correlation between in vitro data and the in vivo behavior of a drug. This in vitro-in vivo correlation (IVIVC) is a powerful tool that can help to predict human pharmacokinetics and guide clinical trial design. nih.gov
For this compound, data from in vitro metabolic stability assays using liver microsomes can be used to predict its in vivo hepatic clearance. dovepress.commdpi.com The intrinsic clearance (Clint) values obtained from these in vitro experiments are scaled to predict the clearance in a whole animal, taking into account factors like liver blood flow and protein binding.
The accuracy of these predictions is then assessed by comparing the predicted pharmacokinetic parameters with those actually observed in animal studies. A strong correlation between in vitro and in vivo data provides confidence in the use of these models to extrapolate to human pharmacokinetics. However, discrepancies can arise if extra-hepatic metabolism or active transport processes play a significant role in the drug's disposition. mdpi.com
Future Directions in 8 Cyclobutyltheophylline Research
Development of Advanced Molecular Probes and Pharmacological Tools Based on 8-Cyclobutyltheophylline.
The unique structural and pharmacological properties of this compound make it an exceptional scaffold for the creation of advanced molecular probes and pharmacological tools. These tools are instrumental in elucidating the complex roles of adenosine (B11128) receptors in health and disease.
A significant area of development is the synthesis of radiolabeled analogs of this compound. By incorporating radioactive isotopes, these molecules can be used in highly sensitive assays to map the distribution and density of adenosine A1 receptors in various tissues. This is particularly valuable for in vivo imaging techniques like Positron Emission Tomography (PET), which can visualize receptor populations in the living brain and other organs, offering insights into neurological and cardiovascular disorders.
Fluorescent probes derived from this compound are another critical area of innovation. nih.govmdpi.comrsc.org These probes allow for the real-time visualization of receptor dynamics within living cells. nih.gov By attaching a fluorescent molecule, researchers can track the movement, clustering, and interactions of adenosine A1 receptors on the cell surface and within intracellular compartments. This provides a dynamic view of receptor pharmacology that is not possible with static binding assays. nih.gov
Furthermore, the development of photoaffinity labels based on the this compound structure represents a powerful strategy for identifying and characterizing receptor binding sites. nih.govenamine.netnih.govmdpi.comrsc.org These probes contain a photoreactive group that, upon exposure to light, forms a permanent covalent bond with the receptor. enamine.net This enables the isolation and detailed analysis of the receptor protein and its interacting partners, providing a more precise understanding of the molecular architecture of the receptor complex. nih.govenamine.net
| Tool Type | Application | Key Advantage |
| Radiolabeled Probes | Receptor mapping (e.g., PET imaging), binding assays | High sensitivity and quantification of receptor density in vivo |
| Fluorescent Probes | Real-time imaging of receptor trafficking and dynamics in living cells | Provides dynamic information on receptor behavior |
| Photoaffinity Labels | Identification of binding sites and interacting proteins | Covalent labeling allows for isolation and detailed structural analysis |
Exploration of Allosteric Modulation and Biased Signaling at Adenosine Receptors.
Beyond its role as a competitive antagonist, future research will increasingly focus on the potential for this compound derivatives to act as allosteric modulators and to dissect the phenomenon of biased signaling at adenosine receptors.
Allosteric modulation involves ligands that bind to a site on the receptor distinct from the primary (orthosteric) binding site of the endogenous ligand, adenosine. nih.gov These modulators can fine-tune the receptor's response to the natural agonist, either enhancing (Positive Allosteric Modulators, or PAMs) or diminishing (Negative Allosteric Modulators, or NAMs) its effect. frontiersin.org Developing this compound-based allosteric modulators could offer greater subtype selectivity and a more physiological modulation of receptor activity, potentially leading to therapies with fewer side effects. nih.govfrontiersin.org The exploration of such compounds for adenosine receptors is an active area of investigation. nih.govfrontiersin.orgmdpi.comnih.gov
Biased signaling , also known as functional selectivity, describes the ability of a ligand to preferentially activate certain downstream signaling pathways over others. nih.govfrontiersin.orgbpums.ac.ir An antagonist might block one signaling cascade while having no effect on, or even potentiating, another. Investigating whether this compound or its analogs exhibit biased signaling at adenosine A1 receptors is a key future direction. nih.gov This could pave the way for the design of highly specific drugs that target only the disease-relevant signaling pathways, thereby maximizing therapeutic benefit while minimizing unwanted effects. nih.govbpums.ac.ir
Integration of Novel Methodologies for Comprehensive Pharmacological Characterization.
To fully understand the pharmacological profile of this compound and its derivatives, researchers are integrating a suite of novel and powerful methodologies.
High-throughput screening (HTS) platforms are being utilized to rapidly screen large libraries of compounds derived from the this compound scaffold. This allows for the efficient identification of new molecules with high affinity and selectivity for the adenosine A1 receptor, or even those with desired allosteric or biased signaling properties.
Advanced biophysical techniques such as Surface Plasmon Resonance (SPR) and Bioluminescence Resonance Energy Transfer (BRET) are providing unprecedented detail into the kinetics of ligand-receptor interactions. These methods allow for the real-time measurement of how quickly a compound binds to and dissociates from the receptor, offering a deeper understanding of the structure-activity relationships that govern its pharmacological effects.
Finally, the use of sophisticated in vivo and cellular models is crucial for a comprehensive characterization. xmu.edu.cn This includes the use of genetically engineered animal models where specific adenosine receptors are altered or absent, as well as advanced electrophysiological and imaging techniques to assess the functional consequences of receptor modulation in complex biological systems. The integration of these diverse and powerful methodologies will be essential for translating basic research on this compound into future therapeutic innovations.
Q & A
Q. How can researchers enhance reproducibility in this compound studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
